molecular formula C11H13N5O B13601209 2-amino-N-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]benzamide

2-amino-N-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]benzamide

Cat. No.: B13601209
M. Wt: 231.25 g/mol
InChI Key: IWCSKVMGSOQYQF-UHFFFAOYSA-N
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Description

2-amino-N-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]benzamide is a compound that features a benzamide core linked to a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the above synthetic routes. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors might be employed to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

Mechanism of Action

The mechanism of action of 2-amino-N-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]benzamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in proteins, thereby modulating their activity. This interaction can influence various biological pathways, including enzyme inhibition and receptor activation .

Properties

Molecular Formula

C11H13N5O

Molecular Weight

231.25 g/mol

IUPAC Name

2-amino-N-[(1-methyltriazol-4-yl)methyl]benzamide

InChI

InChI=1S/C11H13N5O/c1-16-7-8(14-15-16)6-13-11(17)9-4-2-3-5-10(9)12/h2-5,7H,6,12H2,1H3,(H,13,17)

InChI Key

IWCSKVMGSOQYQF-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N=N1)CNC(=O)C2=CC=CC=C2N

Origin of Product

United States

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